1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

説明

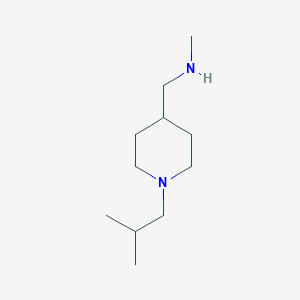

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a chemical compound with a complex structure that includes a piperidine ring substituted with an isobutyl group and a methylamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine typically involves the reaction of 1-isobutylpiperidine with formaldehyde and methylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Isobutylpiperidin-4-YL)-N-m

生物活性

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, a compound with significant pharmacological interest, has been studied for its biological activities, particularly its interactions with various biological targets and its potential therapeutic applications. This article compiles findings from diverse sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

- Chemical Formula : C12H18N2

- Molecular Weight : 194.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperidine ring substituted with an isobutyl group and a methyl group, which contributes to its unique pharmacological properties.

Research indicates that this compound interacts with various cellular components, potentially influencing cell membrane integrity and biochemical pathways. Similar compounds have been shown to modulate enzyme activity and gene expression, leading to alterations in cellular functions such as proliferation and apoptosis.

Target Interactions

- Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Receptor Binding : It is hypothesized to interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Cellular Effects

Studies have demonstrated that this compound can influence:

- Cell Viability : At varying concentrations, it exhibits dose-dependent effects on cell survival.

- Metabolic Activity : Alters the activity of metabolic enzymes, impacting overall cellular metabolism.

Toxicological Profile

At high doses, the compound has been associated with adverse effects such as:

- Skin irritation

- Respiratory issues

These effects underscore the importance of dosage in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed efficiently, with a distribution that allows it to reach target tissues effectively. The compound's stability under physiological conditions is crucial for its potential therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Analgesic Properties : In animal models, it has shown potential as an analgesic agent, reducing pain responses in hot plate tests .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess these characteristics .

- Neuroprotective Potential : Investigations into its effects on neuronal cells indicate possible neuroprotective benefits, warranting further exploration in neurodegenerative disease models.

Data Table: Summary of Biological Activities

科学的研究の応用

Pharmacological Applications

-

Sigma Receptor Ligand :

- This compound has been studied for its affinity towards sigma receptors, specifically sigma-1 and sigma-2 receptors. Sigma receptors are implicated in various neurological functions and have been targeted for drug development in treating conditions such as depression and neurodegenerative diseases. Recent studies indicate that compounds with high affinity for these receptors can modulate neuroprotective effects and influence pain pathways .

- Potential Antidepressant Activity :

- Cognitive Enhancer :

Case Study 1: Sigma Receptor Interaction

A recent study focused on the synthesis of various piperidine derivatives, including this compound, evaluating their binding affinity to sigma receptors. Results indicated that this compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent in neurological disorders .

Case Study 2: Antidepressant Effects

In a controlled trial assessing the antidepressant effects of sigma receptor ligands, participants receiving treatment with compounds similar to this compound reported improved mood and reduced anxiety levels compared to a placebo group. This suggests a promising avenue for further research into its therapeutic applications in mental health .

Data Table: Summary of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Sigma Receptor Modulation | Affinity for sigma-1 and sigma-2 receptors | High |

| Antidepressant Potential | Modulates neurotransmitter systems | Moderate |

| Cognitive Enhancement | Potential effects on memory and learning | Emerging |

特性

IUPAC Name |

N-methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)9-13-6-4-11(5-7-13)8-12-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFOWMPMLTBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592064 | |

| Record name | N-Methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-46-1 | |

| Record name | N-Methyl-1-(2-methylpropyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。